molecular formula C8H12N2O2 B584944 Pyridoxamine-d3 Dihydrochloride CAS No. 1173148-03-2

Pyridoxamine-d3 Dihydrochloride

Cat. No.: B584944
CAS No.: 1173148-03-2
M. Wt: 171.214
InChI Key: NHZMQXZHNVQTQA-FIBGUPNXSA-N
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Description

Pyridoxamine-d3 Dihydrochloride is a deuterium-labeled isotopologue of pyridoxamine, a vital form of Vitamin B6 . This compound is identified by the CAS Number 1173148-03-2 and has a molecular formula of C 8 H 11 D 3 Cl 2 N 2 O 2 and a molecular weight of 244.13 . It serves as a critical internal standard in mass spectrometry-based assays, enabling precise quantification and metabolic tracing of its non-labeled counterpart in complex biological systems. The parent molecule, pyridoxamine, is a well-characterized inhibitor of the Maillard reaction and is known to chelate metal ions and scavenge reactive carbonyl and oxygen species . Its primary research value lies in its ability to inhibit the formation of advanced glycation endproducts (AGEs) and advanced lipoxidation endproducts (ALEs), which are implicated in the complications of diabetes and other age-related pathologies . Consequently, pyridoxamine has been extensively investigated in preclinical and clinical studies for conditions such as diabetic nephropathy, with the deuterated form (this compound) providing a powerful tool for elucidating its mechanism of action, pharmacokinetics, and metabolic fate in research models . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1173148-03-2

Molecular Formula

C8H12N2O2

Molecular Weight

171.214

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3

InChI Key

NHZMQXZHNVQTQA-FIBGUPNXSA-N

SMILES

CC1=NC=C(C(=C1O)CN)CO

Synonyms

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride;  2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride;  Pyridorin-d3 Dihydrochloride;  Pyridoxylamine-d3 Dihydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Pyridoxamine D3 Dihydrochloride

Chemical Synthesis Pathways for Site-Specific Deuterium (B1214612) Incorporation in Pyridoxamine (B1203002) Derivatives

The cornerstone of synthesizing Pyridoxamine-d3 Dihydrochloride (B599025) is the site-specific introduction of deuterium into the pyridoxine (B80251) backbone. A key strategy involves the deuteration of the 2-methyl group of a pyridoxine precursor, followed by chemical conversion to the desired pyridoxamine form.

One established method for introducing deuterium at the 2-methyl position is through a base-catalyzed hydrogen-deuterium exchange. researchgate.net This approach leverages the increased acidity of the methyl protons adjacent to the pyridine (B92270) ring. The synthesis of the deuterated precursor, Pyridoxine-d3 hydrochloride, where the three protons of the C-2 methyl group are replaced by deuterium, is a critical first step. sigmaaldrich.comsigmaaldrich.com This can be achieved by utilizing a suitable N-protected pyridoxine derivative, such as N-benzylpyridoxine, and treating it with a strong base in the presence of deuterium oxide (D₂O). researchgate.net The benzyl (B1604629) protecting group can be subsequently removed.

Once the deuterated precursor, Pyridoxine-d3, is obtained, it can be converted to Pyridoxamine-d3. This transformation typically involves a two-step process:

Oxidation: The 4-hydroxymethyl group of Pyridoxine-d3 is selectively oxidized to an aldehyde group, forming Pyridoxal-d3 (B8191556). This can be accomplished using oxidizing agents like manganese dioxide.

Reductive Amination: The resulting Pyridoxal-d3 undergoes reductive amination. This involves the formation of an oxime or a Schiff base with an amine source (like hydroxylamine), followed by reduction to the corresponding aminomethyl group, yielding Pyridoxamine-d3. wikipedia.org

The final step in the synthesis is the conversion of Pyridoxamine-d3 to its dihydrochloride salt by treatment with hydrochloric acid, which enhances its stability and solubility. isotope.com

Precursor Selection and Reaction Optimization for Pyridoxamine-d3 Dihydrochloride Synthesis

The selection of appropriate precursors is paramount for an efficient synthesis with high isotopic purity. The primary precursor for this synthesis is a pyridoxine derivative that allows for specific deuteration at the 2-methyl position.

Precursor Selection:

PrecursorRole in SynthesisRationale
Pyridoxine HydrochlorideStarting material for deuterationReadily available form of vitamin B6. nih.gov
N-benzylpyridoxineIntermediate for deuterationThe benzyl group protects the nitrogen and can be readily removed after the exchange reaction. researchgate.net
Deuterium Oxide (D₂O)Deuterium sourceProvides the deuterium atoms for the base-catalyzed exchange reaction. researchgate.net
Pyridoxine-d3 HydrochlorideKey deuterated intermediateThe direct precursor that is converted to Pyridoxamine-d3. sigmaaldrich.com
Manganese DioxideOxidizing agentUsed for the selective oxidation of the 4-hydroxymethyl group to an aldehyde.
Hydroxylamine HydrochlorideAmination reagentReacts with the aldehyde to form an oxime, a key intermediate for amination.
Zinc/Acetic AcidReducing agentCan be used for the reduction of the oxime to the amine.

Reaction Optimization:

Optimizing reaction conditions is crucial to maximize yield and isotopic incorporation while minimizing side products. For the base-catalyzed deuteration, the choice of base and reaction temperature can influence the efficiency of the H-D exchange. The oxidation step requires careful control to prevent over-oxidation of other hydroxyl groups on the molecule. The final reductive amination and salt formation steps are generally high-yielding, but purification is necessary to remove any unreacted intermediates or byproducts.

Isotopic Purity Assessment and Chromatographic Purification of Synthesized this compound

Ensuring the isotopic purity and chemical purity of the final product is essential for its intended applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Isotopic Purity Assessment:

The isotopic purity of this compound is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the mass shift corresponding to the incorporation of three deuterium atoms (M+3). sigmaaldrich.com It can also be used to quantify the percentage of the d3 isotopologue relative to d0, d1, and d2 species, thus providing a precise measure of isotopic enrichment. Current time information in Bangalore, IN.iaea.org Vendor specifications for related deuterated pyridoxine compounds often cite an isotopic purity of ≥98 atom % D. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of signals corresponding to the methyl protons at the C-2 position, verifying the successful deuteration. ²H NMR can be used to directly observe the deuterium signal and confirm its location on the molecule. medchemexpress.com

Chromatographic Purification:

High-performance liquid chromatography (HPLC) is the primary method for the purification of this compound from reaction mixtures.

Reversed-Phase HPLC (RP-HPLC): This is a commonly used technique for the separation of vitamin B6 vitamers. foodandnutritionresearch.net A C18 column is often employed with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the different vitamers and any impurities. nih.gov

Advanced Analytical Techniques for Pyridoxamine D3 Dihydrochloride and Its Metabolites

Mass Spectrometry (MS)-Based Quantification and Isotope Ratio Analysis

Mass spectrometry stands as a cornerstone for the sensitive and specific quantification of Pyridoxamine-d3 and its vitamers. Its ability to differentiate between isotopologues makes it indispensable for metabolic research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Pyridoxamine-d3 and Vitamers

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous analysis of multiple vitamin B6 vitamers, including pyridoxamine (B1203002), in various biological matrices. mdpi.combesjournal.comnih.gov The development of a robust LC-MS/MS method involves meticulous optimization of several key parameters.

The "multiple reaction monitoring" (MRM) mode is frequently employed in tandem mass spectrometry for its high specificity and sensitivity. mdpi.com This approach involves monitoring a specific precursor-to-product ion transition for each analyte, which allows for accurate quantification even in complex mixtures. mdpi.com Initial experiments with pure analytical standards are necessary to determine the optimal precursor and product ions, as well as the fragmentor voltage and collision energies for each vitamer. mdpi.com

Sample preparation is a critical step to ensure accurate and reproducible results. Protein precipitation is a common method used to remove interfering proteins from biological samples like plasma. mdpi.comnih.gov Trichloroacetic acid (TCA) and acetonitrile (B52724) are two commonly used precipitating agents. mdpi.comnih.gov Optimization of precipitation conditions, such as temperature and incubation time, is essential to achieve high recovery of the analytes. mdpi.com For instance, one study found that precipitating plasma samples with 0.3 N TCA at 50°C for 5 minutes yielded good recovery for several B6 vitamers. mdpi.com

The choice of chromatographic conditions, including the column and mobile phases, is vital for achieving good separation of the vitamers. Reversed-phase chromatography is often used, with columns such as C18 or C8. juniperpublishers.comresearchgate.netresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like formic acid or heptafluorobutyric acid) and an organic component (like acetonitrile) is typically employed to separate the different forms of vitamin B6. mdpi.comworktribe.com The use of stable isotope-labeled internal standards, such as Pyridoxine-d3 or Pyridoxal-d3 (B8191556), is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response. mdpi.combesjournal.comqut.edu.au

Table 1: LC-MS/MS Parameters for Vitamin B6 Vitamers

Vitamer Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (eV)
Pyridoxal (B1214274) (PL) 168 149.9 120 12
Pyridoxine (B80251) (PN) 170 152 110 10
Pyridoxamine (PM) 169 152 120 10
Pyridoxal Phosphate (B84403) (PLP) 248 230 120 10
Pyridoxamine Phosphate (PMP) 249 231 120 10

Note: This data is illustrative and based on typical values found in published literature. Actual parameters may vary depending on the specific instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of deuterated metabolites of vitamin B6. nih.govnih.gov This method often requires derivatization of the analytes to increase their volatility and thermal stability for gas chromatographic separation. nih.gov Silylation is a common derivatization technique, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to produce tert-butyldimethylsilyl derivatives. nih.gov

GC-MS, particularly with selected ion monitoring (SIM), allows for the sensitive detection and quantification of specific ions, enabling the determination of isotope ratios. nih.gov This is particularly useful in metabolic studies employing stable isotope-labeled compounds like dideuteriated pyridoxine to trace the kinetics of vitamin B6 metabolism. nih.gov By measuring the relative proportions of labeled and unlabeled metabolites, such as 4-pyridoxic acid in urine, researchers can gain insights into the body's vitamin B6 pools. nih.gov

Electron ionization (EI) is a common ionization method used in GC-MS, which can produce characteristic fragmentation patterns that aid in the identification of compounds. nih.gov For instance, the mono-tert-butyldimethylsilyl derivative of 4-pyridoxic acid lactone yields a prominent fragment ion at m/z 222. nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation of Pyridoxamine-d3 Derivatives

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites and derivatives of Pyridoxamine-d3. The precise mass data allows for the determination of the elemental composition of a molecule, which is a critical step in its identification.

In the context of metabolomics, HRMS can be used to identify novel metabolites in complex biological samples. For example, in studies of certain metabolic disorders, GC/MS-based metabolomics has been used to identify previously unknown urinary metabolites by analyzing their mass spectra and retention times. sci-hub.se The accurate mass measurements from HRMS can confirm the elemental formula of these unknown compounds. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Pyridoxamine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules, including deuterium-labeled compounds. kpfu.runumberanalytics.com In the context of Pyridoxamine-d3 research, 2H NMR (deuterium NMR) is particularly informative. nih.gov

2H NMR spectra are generally simpler than 1H NMR spectra due to the smaller gyromagnetic ratio of deuterium (B1214612) and reduced spin-spin coupling. numberanalytics.com This simplification can be advantageous when analyzing complex molecules. The chemical shifts in 2H NMR provide information about the electronic environment of the deuterium nuclei, allowing researchers to confirm the position of the deuterium label within the molecule. nih.gov

Studies have utilized 2H NMR to trace the metabolic fate of deuterium-labeled precursors of vitamin B6. For instance, by administering specifically labeled 2'-hydroxypyridoxol to yeast cultures, researchers were able to detect the presence of deuterium at the corresponding sites in the isolated pyridoxamine dihydrochloride (B599025), providing unequivocal evidence of the biosynthetic pathway. nih.gov This demonstrates the utility of NMR in elucidating metabolic pathways through isotopic labeling.

Table 2: Comparison of Analytical Techniques

Technique Principle Primary Application for Pyridoxamine-d3 Advantages Limitations
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometry Quantification of Pyridoxamine-d3 and its vitamers in biological fluids High sensitivity and specificity, suitable for complex mixtures Matrix effects can influence quantification
GC-MS Separation by gas chromatography, detection by mass spectrometry Analysis of deuterated metabolite profiles, isotope ratio analysis Excellent for volatile compounds, provides structural information through fragmentation Requires derivatization for non-volatile compounds
HRMS Highly accurate mass measurement Structural elucidation of unknown Pyridoxamine-d3 derivatives and metabolites Provides elemental composition, high confidence in identification Higher cost and complexity compared to standard MS
NMR Interaction of atomic nuclei with a magnetic field Structural confirmation of deuterium labeling, elucidation of metabolic pathways Non-destructive, provides detailed structural and dynamic information Lower sensitivity compared to MS techniques

Chromatographic Separation Techniques for Pyridoxamine-d3 Dihydrochloride and Interconversion Products

Effective chromatographic separation is fundamental to the accurate analysis of this compound and its various interconversion products, which often coexist in biological systems. foodandnutritionresearch.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques. besjournal.comresearchgate.netijnrd.org

Reversed-phase chromatography is a widely used separation mode. researchgate.net In this technique, a nonpolar stationary phase (like C18 or C8) is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Ion-pair reversed-phase chromatography is a variation that is particularly useful for separating ionic or highly polar compounds like the B6 vitamers. researchgate.net This method involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the analyte, enhancing its retention on the nonpolar stationary phase. researchgate.net

Hydrophilic interaction liquid chromatography (HILIC) is another valuable separation technique, especially for polar compounds. worktribe.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. worktribe.com This allows for the retention and separation of compounds that are too polar for reversed-phase chromatography.

The choice of column, mobile phase composition, and gradient elution profile are all critical parameters that need to be optimized to achieve the desired separation of the various vitamin B6 forms. mdpi.comworktribe.com The ultimate goal is to obtain baseline separation of all analytes of interest to ensure accurate quantification without interference from other compounds. researchgate.net

Applications of Pyridoxamine D3 Dihydrochloride in Metabolic and Biochemical Pathway Elucidation

Stable Isotope Tracer Studies for Vitamin B6 Metabolism and Homeostasis

The use of stable isotope-labeled compounds like Pyridoxamine-d3 Dihydrochloride (B599025) has revolutionized the study of vitamin B6 metabolism. By introducing a traceable form of the vitamin, researchers can follow its journey through various enzymatic reactions and metabolic routes, shedding light on the intricate processes that govern its homeostasis. portlandpress.complos.org

Investigation of Pyridoxamine (B1203002) Phosphate (B84403) Oxidase Kinetics Using Deuterated Substrates

Pyridoxamine 5'-phosphate oxidase (PNPO) is a key enzyme in the vitamin B6 salvage pathway, responsible for converting pyridoxamine 5'-phosphate (PMP) and pyridoxine (B80251) 5'-phosphate (PNP) into the active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). plos.orgbevital.no The use of deuterated substrates, such as deuterated PMP derived from Pyridoxamine-d3, allows for the investigation of kinetic isotope effects, providing insights into the enzyme's mechanism.

Table 1: Kinetic Parameters of Pyridoxamine 5'-Phosphate Oxidase

Substrate Turnover Number (min⁻¹) Km (µM) Deuterium (B1214612) Isotope Effect (VH/VD) Rate-Limiting Step
Pyridoxamine 5'-Phosphate (PMP) 6.2 3.6 1.1 Post-reductive step
Pyridoxine 5'-Phosphate (PNP) 42 8.2 6.5 Enzyme reduction

Data sourced from studies on rabbit liver PNPO. nih.gov

Analysis of Pyridoxamine Interconversion Pathways and Flux in Biological Systems

The various forms of vitamin B6, known as vitamers, are interconvertible through a series of enzymatic reactions collectively called the salvage pathway. portlandpress.comnih.gov Pyridoxamine-d3 Dihydrochloride is instrumental in tracing the flux of pyridoxamine through these interconversion pathways. By administering the labeled compound, researchers can monitor the appearance of the deuterium label in other vitamers like pyridoxal and pyridoxine and their phosphorylated forms. wikipedia.orglibretexts.org

This approach allows for the quantification of the rates of interconversion and provides a dynamic view of vitamin B6 metabolism. Stable isotope tracer kinetic protocols have been employed in human studies to understand the functional impact of vitamin B6 status on various metabolic processes, including one-carbon metabolism. plos.orgplos.org These studies have revealed the resilience of certain pathways to vitamin B6 deficiency and highlighted changes in the kinetics of related metabolites like glycine. plos.orgplos.org

Tracing of Pyridoxamine-d3 through Vitamin B6 Salvage and Catabolic Routes

The salvage pathway is crucial for recycling and maintaining the cellular pool of the active coenzyme PLP. nih.goveco-vector.com Pyridoxamine-d3 can be used to trace the movement of the pyridoxamine moiety through this pathway, from its initial phosphorylation by pyridoxal kinase to its conversion to PLP by PNPO. bevital.noresearchgate.net

Elucidation of Mechanisms in Carbonyl Stress and Advanced Glycation End Product (AGE) Research

Reactive carbonyl species (RCS) are highly reactive molecules that can damage cellular components, leading to a condition known as carbonyl stress. mdpi.commdpi.com This stress is implicated in the formation of advanced glycation end products (AGEs), which are associated with various chronic diseases. mdpi.comnih.gov Pyridoxamine has been shown to be an effective inhibitor of AGE formation, and its deuterated form, this compound, is a valuable tool for studying these processes. nih.govwikipedia.org

This compound as a Probe for Reactive Carbonyl Species Scavenging

Pyridoxamine is known to trap reactive carbonyl species, thereby preventing them from reacting with proteins and other macromolecules. nih.govnih.gov this compound can be used as a probe to study the kinetics and mechanisms of this scavenging activity. By reacting the deuterated compound with specific RCS and analyzing the resulting products using mass spectrometry, researchers can identify the adduction sites and determine the efficiency of the scavenging process. This provides a detailed understanding of how pyridoxamine mitigates carbonyl stress at a molecular level.

The ability of pyridoxamine to scavenge RCS is a key part of its therapeutic potential. mdpi.com Studies using its deuterated form can help in the development and evaluation of new strategies to combat the detrimental effects of carbonyl stress.

Isotopic Tracing of AGE Precursors and Adduct Formation Pathways

The formation of AGEs is a complex process involving multiple steps and intermediates. nih.govnih.gov Isotopic tracing with this compound can help to elucidate these pathways. When introduced into a system where AGE formation is occurring, the deuterated pyridoxamine can interact with AGE precursors. By analyzing the resulting labeled adducts, researchers can identify the specific intermediates that are trapped by pyridoxamine, providing a clearer picture of the AGE formation cascade. mdpi.com

This approach can also be used to assess the effectiveness of pyridoxamine in preventing the formation of specific types of AGEs. By quantifying the reduction in the formation of various AGEs in the presence of the deuterated tracer, a more targeted understanding of its inhibitory action can be achieved. This is particularly important given the diverse nature of AGEs and their varying roles in disease pathology. wjgnet.com

Table 2: Investigated Compounds

Compound Name Abbreviation
This compound
4-pyridoxic acid
Advanced Glycation End Products AGEs
Pyridoxal PL
Pyridoxal 5'-phosphate PLP
Pyridoxamine PM
Pyridoxamine 5'-phosphate PMP
Pyridoxine PN
Pyridoxine 5'-phosphate PNP
Pyridoxine 5'-phosphate oxidase PNPO

Studies on Enzymatic Reaction Mechanisms Utilizing Pyridoxamine-d3 as a Substrate Analog

The isotopic labeling of bioactive molecules provides a powerful tool for elucidating complex biochemical pathways and enzymatic reaction mechanisms. This compound, a deuterated isotopologue of a natural vitamin B6 vitamer, serves as an invaluable substrate analog in such studies. The substitution of three hydrogen atoms with deuterium on the methyl group creates a stable, heavier version of the molecule that can be readily distinguished from its endogenous counterparts by mass spectrometry. This allows researchers to trace the metabolic fate of exogenously supplied pyridoxamine and to probe the kinetics and mechanisms of the enzymes that process it.

Pyridoxamine itself is a critical transient intermediate in the catalytic cycle of transamination reactions, which are fundamental to amino acid metabolism. nih.gov These reactions are catalyzed by a large family of pyridoxal 5'-phosphate (PLP)-dependent enzymes. plos.orgresearchgate.net In these enzymes, the coenzyme alternates between its aldehyde form (PLP) and its aminated form, pyridoxamine 5'-phosphate (PMP). Research utilizing pyridoxamine analogs helps to clarify the binding interactions and catalytic steps within these enzymes. nih.gov

One significant area of research is in the study of alanine:glyoxylate aminotransferase (AGT), a PLP-dependent enzyme primarily found in the liver. nih.gov Deficiency in AGT activity leads to Primary Hyperoxaluria Type 1, a severe genetic disorder. Studies have compared the efficacy of different vitamin B6 vitamers, including pyridoxamine, in rescuing the function of mutant AGT variants. nih.gov In such cellular models, using Pyridoxamine-d3 allows for precise tracking of its uptake, its conversion to the active coenzyme form (PMP-d3), and its interaction with the apoenzyme, distinguishing it from the intracellular pool of non-deuterated B6. nih.gov This helps to understand how different vitamers influence the concentration of the active coenzyme and the stability of the enzyme. nih.gov

Furthermore, the enzymes of the vitamin B6 salvage pathway, which recycle B6 vitamers, are key targets for study using deuterated analogs. The pathway involves two main enzymes: pyridoxal kinase (PK) and pyridox(am)ine 5'-phosphate oxidase (PNPO). mdpi.com

Pyridoxal kinase catalyzes the phosphorylation of pyridoxamine, pyridoxal, and pyridoxine. tandfonline.com Studies using surface plasmon resonance have characterized the binding kinetics of pyridoxamine to pyridoxal kinase, revealing how factors like pH and ion concentration affect this prerequisite step for catalysis. tandfonline.com Using Pyridoxamine-d3 would enable researchers to follow the phosphorylation event and subsequent steps with greater precision in a complex biological matrix.

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is an FMN-dependent enzyme that converts pyridoxamine 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP) into pyridoxal 5'-phosphate (PLP), the primary catalytically active form of vitamin B6. mdpi.comresearchgate.net The mechanism and regulation of PNPO are crucial for maintaining PLP homeostasis. mdpi.com Introducing PMP-d3 (derived from Pyridoxamine-d3) into this system allows for the direct measurement of PNPO's catalytic activity and turnover rates under various physiological conditions.

The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can also provide insight into the rate-limiting steps of enzymatic reactions, although this is more relevant for reactions directly involving the deuterated methyl group. The primary utility of this compound in this context remains its function as a stable isotope tracer.

Table 1: Enzymatic Reactions Investigated with Pyridoxamine and Its Analogs This table is interactive. You can sort and filter the data.

Enzyme Enzyme Class Role of Pyridoxamine/Analog Research Focus
Alanine:glyoxylate aminotransferase (AGT) Transaminase Substrate/Coenzyme Precursor Elucidating mechanisms of Primary Hyperoxaluria Type 1; comparing the rescue of mutant enzymes by different B6 vitamers. nih.govnih.gov
Pyridoxal kinase (PK) Kinase Substrate Characterizing substrate binding kinetics and the influence of environmental factors (pH, ions) on enzyme activity. tandfonline.com
Pyridox(am)ine 5'-phosphate oxidase (PNPO) Oxidase Substrate (as PMP) Understanding the regulation of PLP synthesis and homeostasis in the vitamin B6 salvage pathway. mdpi.com
D-amino acid transaminase Transaminase Substrate Analog Investigating enzyme inactivation and the formation of intermediate complexes during catalysis. nih.gov

Research into Non-Enzymatic Reactions Involving Pyridoxamine-d3 in Biochemical Models

Beyond its role in enzymatic reactions, this compound is a valuable tool for investigating non-enzymatic chemical reactions that are implicated in aging and chronic diseases. A primary focus of this research is the inhibition of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. nih.govnih.gov This process leads to the formation of a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs). nih.gov Similarly, reactive carbonyl species generated from lipid peroxidation can modify proteins to form Advanced Lipoxidation Endproducts (ALEs). sc.eduplos.org AGEs and ALEs contribute to cellular damage and the pathophysiology of conditions like diabetic complications, atherosclerosis, and neurodegenerative diseases. scispace.com

Pyridoxamine has been identified as a potent inhibitor of these processes, and its mechanisms of action are multifaceted. plos.org The use of Pyridoxamine-d3 allows researchers to track its distribution and adduction products in models of these reactions. The major inhibitory mechanisms of pyridoxamine include:

Scavenging of Reactive Carbonyl Species (RCS): The Maillard and lipid peroxidation pathways generate highly reactive dicarbonyl intermediates such as glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone. acs.org Pyridoxamine, through its nucleophilic primary amino group, effectively traps these damaging carbonyl compounds, preventing them from reacting with proteins. sc.edunih.gov Studies have shown that pyridoxamine reacts rapidly with species like glyoxal and glycolaldehyde, forming stable adducts and thus detoxifying the reactive intermediates. sc.edu Research has also demonstrated its ability to preferentially trap 4-oxo-2(E)-nonenal (ONE), a reactive aldehyde derived from lipid hydroperoxides. plos.org

Inhibition of Post-Amadori Oxidative Steps: After the initial reaction between a sugar and a protein forms an Amadori product, subsequent oxidation is a key step in the formation of many AGEs. nih.gov This oxidative degradation is often catalyzed by redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺). nih.govacs.org

Chelation of Metal Ions: Pyridoxamine can form stable complexes with transition metal ions, particularly Cu²⁺ and Fe³⁺. nih.govwikipedia.org By sequestering these catalytic metal ions, pyridoxamine inhibits the oxidative reactions that drive the conversion of Amadori products into AGEs. nih.govacs.org This dual action of RCS scavenging and metal chelation makes it a particularly effective inhibitor. nih.gov

Scavenging of Reactive Oxygen Species (ROS): The glycation process itself generates free radicals, contributing to oxidative stress. nih.gov Pyridoxamine has demonstrated antioxidant activity, capable of scavenging oxygen-centered radicals. nih.govmdpi.com Density Functional Theory studies have shown that it can effectively trap radicals like the methoxy (B1213986) radical (•OCH3) at physiological pH, highlighting its capacity as a primary antioxidant in both aqueous and lipid environments. researchgate.netnih.gov

In biochemical models, Pyridoxamine-d3 can be incubated with proteins (like human serum albumin), sugars (like glucose or ribose), and lipids to simulate the conditions of glycation and lipoxidation. sc.eduplos.org Analysis by mass spectrometry can then identify the specific adducts formed between the deuterated pyridoxamine and various reactive carbonyl species, confirming its role as a scavenger and providing quantitative data on the efficiency of this trapping mechanism. sc.edu

Table 2: Non-Enzymatic Reactions and Inhibitory Mechanisms of Pyridoxamine This table is interactive. You can sort and filter the data.

Reaction Type Key Reactive Species Mechanism of Pyridoxamine Action Research Finding
Advanced Glycation Glyoxal, Methylglyoxal, 3-Deoxyglucosone Reactive Carbonyl Species (RCS) Scavenging Forms stable adducts with dicarbonyls, preventing them from modifying proteins. sc.edu
Advanced Glycation Amadori Products Inhibition of Post-Amadori Oxidation Blocks the oxidative degradation of Amadori intermediates into AGEs. nih.gov
Advanced Glycation/Lipoxidation Copper (Cu²⁺), Iron (Fe³⁺) Metal Ion Chelation Sequesters catalytic metal ions, preventing redox cycling and subsequent oxidation reactions. nih.govacs.org
Advanced Lipoxidation 4-oxo-2(E)-nonenal (ONE), 4-hydroxy-2(E)-nonenal (HNE) Reactive Carbonyl Species (RCS) Scavenging Preferentially traps ONE, inhibiting lipid hydroperoxide-derived damage to proteins. plos.org

In Vitro Research Models Employing Pyridoxamine D3 Dihydrochloride

Cell Culture Systems for Investigating Cellular Uptake and Intracellular Metabolism of Pyridoxamine-d3

Cell culture systems are fundamental for studying the transport of Pyridoxamine-d3 into the cell and its subsequent intracellular transformations. These models allow researchers to control the extracellular environment and analyze cellular responses with high precision. Various cell lines are employed to mimic different physiological and pathological conditions.

The uptake and metabolism of vitamin B6 vitamers, including pyridoxamine (B1203002), are managed by a salvage pathway that is crucial for converting them into the active co-enzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov This pathway involves several enzymes, including kinases and oxidases. nih.gov Studies using cell lines such as human skin fibroblasts and HEK293 cells have been instrumental in understanding this process. For instance, research on cells deficient in pyridoxal 5'-phosphate homeostasis protein (PLPHP) revealed that while the cells can take up various B6 vitamers like pyridoxine (B80251) and pyridoxamine, the intracellular levels of the active PLP form are diminished. nih.gov In such experiments, culturing the deficient cells with pyridoxamine led to an accumulation of its phosphorylated form, pyridoxamine 5'-phosphate (PMP), indicating a bottleneck in the subsequent conversion to PLP. nih.gov

The use of a stable isotope-labeled compound like Pyridoxamine-d3 is particularly advantageous in these studies. It enables researchers to use techniques like mass spectrometry to differentiate the exogenously supplied vitamer from the cell's endogenous pool, allowing for precise tracking of its uptake, phosphorylation, and interconversion. nih.gov For example, experiments using 13C4-pyridoxine have confirmed metabolic pathways and revealed increased turnover rates of PLP in deficient cells. nih.gov Similarly, Pyridoxamine-d3 would be used to quantify its specific contribution to the intracellular PMP and PLP pools.

Different cell lines are chosen based on the research question. Human cancer cell lines such as MCF-7 (mammary), DU-145 (prostate), and CAKI-1 (renal) have been used to assess the effects of B6 vitamers on cell proliferation. llu.edu Other models like the U937 monocyte cell line are used to study inflammatory responses. mdpi.com The choice of cell model is critical, as the metabolic capabilities and the expression of relevant transporters and enzymes can vary significantly between cell types. sigmaaldrich.commdpi.com

Table 1: Examples of Cell Culture Systems Used in Vitamin B6 Research

Cell LineCell TypeResearch FocusKey Findings
HEK293 Human Embryonic KidneyIntracellular vitamin B6 metabolismPLPHP-deficient cells show lower PLP levels and accumulate PMP when cultured with pyridoxamine. nih.gov
Human Fibroblasts Skin Connective TissueVitamin B6-dependent epilepsyUsed to model genetic defects in vitamin B6 metabolism, such as PLPHP deficiency. nih.gov
MCF-7, DU-145, CAKI-1 Human Cancer (Breast, Prostate, Renal)Anti-proliferative effectsHigh concentrations of pyridoxal and pyridoxine inhibit cancer cell growth in vitro. llu.edu
U937 Human Monocyte (Histiocytic Lymphoma)InflammationUsed to study the anti-inflammatory properties of high-dose pyridoxine on LPS-stimulated monocytes. mdpi.com
Human Erythrocytes Red Blood CellsOxidative stressPre-treatment with pyridoxine protects erythrocytes from chemically-induced oxidative damage to lipids and proteins. openbiochemistryjournal.comopenbiochemistryjournal.com

Isolated Enzyme Assays for Kinetic and Mechanistic Studies with Deuterated Pyridoxamine

Isolated enzyme assays are indispensable for characterizing the specific interactions between Pyridoxamine-d3 and the enzymes involved in its metabolism. ksu.edu.sathermofisher.com These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and turnover number (kcat), and provide insights into the enzyme's mechanism of action. thermofisher.comnih.gov

The primary enzyme that converts pyridoxamine and pyridoxine into their active 5'-phosphate forms is pyridoxal kinase. Subsequently, pyridoxamine 5'-phosphate (PMP) oxidase catalyzes the conversion of PMP and pyridoxine 5'-phosphate (PNP) to pyridoxal 5'-phosphate (PLP). nih.gov Kinetic studies on PMP oxidase from rabbit liver have shown different mechanisms depending on the substrate. researchgate.net For PNP, the data suggested a binary complex mechanism where enzyme reduction is the rate-limiting step. researchgate.net In contrast, with PMP as the substrate, the rate-limiting step occurs after the enzyme reduction step. researchgate.net

The use of deuterated substrates like Pyridoxamine-d3 is particularly valuable for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a measure of the change in the reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. A significant KIE can indicate that the bond to the labeled atom is broken in the rate-determining step of the reaction. For example, a large deuterium (B1214612) isotope effect was observed with deuterated PNP, which helped confirm that the C-H bond at the 4' position was broken during the rate-limiting step. researchgate.net Conversely, a very small isotope effect was found with PMP, suggesting a different rate-limiting step for this substrate. researchgate.net Employing Pyridoxamine-d3 in similar assays would allow for precise elucidation of the bond-breaking steps in its enzymatic conversion.

Another relevant enzyme is pyridoxamine–pyruvate (B1213749) aminotransferase, which catalyzes a reversible transamination between pyridoxamine and pyruvate to yield pyridoxal and L-alanine. nih.gov Kinetic parameters for this enzyme have been determined by monitoring the change in absorbance due to pyridoxal formation. nih.gov Using Pyridoxamine-d3 in such an assay, coupled with mass spectrometry, could provide more detailed mechanistic insights into the transamination reaction.

Table 2: Kinetic Parameters of Enzymes Involved in Pyridoxamine Metabolism

EnzymeSubstrateKm (µM)Turnover (min⁻¹)Key Mechanistic Insight
Pyridoxamine (Pyridoxine)-5'-Phosphate Oxidase Pyridoxamine 5'-Phosphate (PMP)3.66.2Rate-limiting step occurs after enzyme reduction; small deuterium isotope effect (VH/VD = 1.1). researchgate.net
Pyridoxamine (Pyridoxine)-5'-Phosphate Oxidase Pyridoxine 5'-Phosphate (PNP)8.242Enzyme reduction is the rate-limiting step; large deuterium isotope effect (VH/VD = 6.5). researchgate.net
Pyridoxamine–Pyruvate Aminotransferase PyridoxamineNot specifiedNot specifiedCatalyzes reversible transamination with pyruvate to form pyridoxal and L-alanine. nih.gov

Biochemical Assays for Oxidative Stress and Carbonyl Scavenging Potentials in vitro Systems

Biochemical assays are widely used to evaluate the protective effects of compounds against molecular damage. Pyridoxamine has been identified as a potent inhibitor of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs), primarily through its ability to scavenge reactive carbonyl species (RCS). researchgate.netnih.gov In vitro assays are critical for quantifying this scavenging potential and its antioxidant effects.

One of the key mechanisms of pyridoxamine is the trapping of reactive dicarbonyl compounds like methylglyoxal (B44143) (MG) and glyoxal (B1671930), which are intermediates in the formation of AGEs. researchgate.net In vitro studies using bovine serum albumin or lens proteins incubated with MG have demonstrated that pyridoxamine inhibits the formation of AGEs in a concentration-dependent manner. researchgate.net Pyridoxamine-d3 would be used in these systems to confirm that the deuterated form retains this scavenging ability and to identify and quantify the specific adducts formed between Pyridoxamine-d3 and carbonyl compounds using mass spectrometry.

Beyond carbonyl scavenging, pyridoxamine also exhibits antioxidant properties by protecting proteins from oxidative damage. nih.gov In vitro models using proteins like ribonuclease A and lysozyme (B549824) exposed to oxidative systems (e.g., a copper-Fenton system that generates hydroxyl radicals) have shown that pyridoxamine can prevent the fragmentation of the protein backbone. nih.gov This protective effect is attributed to its ability to scavenge hydroxyl radicals. nih.gov

Assays measuring lipid peroxidation are also employed. The thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA), is a common method. openbiochemistryjournal.comnih.gov Studies on human erythrocytes exposed to an oxidizing agent showed that pre-treatment with pyridoxine significantly reduced MDA levels, indicating protection against lipid peroxidation. openbiochemistryjournal.comopenbiochemistryjournal.com Similarly, protein oxidation can be assessed by measuring protein carbonyl content via derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by spectrophotometric or Western blot analysis. openbiochemistryjournal.comopenbiochemistryjournal.com In these assays, pyridoxine was shown to decrease protein carbonylation in erythrocytes under oxidative stress. openbiochemistryjournal.com Pyridoxamine is expected to show similar or greater effects due to its direct carbonyl scavenging activity. researchgate.netnih.gov

Table 3: In Vitro Assays Demonstrating Protective Effects of Pyridoxamine/Pyridoxine

Assay TypeModel SystemKey FindingReference
AGE Formation Inhibition Bovine lens proteins + Methylglyoxal (MG)Pyridoxamine inhibits the formation of methylglyoxal-derived AGEs in a dose-dependent manner. researchgate.net
Protein Fragmentation Ribonuclease A + Copper-Fenton SystemPyridoxamine inhibits oxidative fragmentation of the protein backbone by scavenging hydroxyl radicals. nih.gov
Lipid Peroxidation (MDA) Human erythrocytes + Cumene hydroperoxidePyridoxine significantly decreased lipid peroxidation, with inhibition of 19-24% at 1-100 µM concentrations. openbiochemistryjournal.com
Protein Carbonylation Human erythrocytes + Cumene hydroperoxidePyridoxine pre-treatment significantly reduced the level of protein carbonyls formed under oxidative stress. openbiochemistryjournal.comopenbiochemistryjournal.com
Reactive Carbonyl Scavenging In vitro chemical reactionsPyridoxamine readily reacts with glyoxal, methylglyoxal, and malondialdehyde to form stable adducts. researchgate.net

Preclinical Research Applications of Pyridoxamine D3 Dihydrochloride in Animal Models

Pharmacokinetic Research of Deuterated Pyridoxamine (B1203002) in Animal Systems

Pharmacokinetic studies utilizing isotopically labeled pyridoxamine provide crucial data on how the compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. Animal models, primarily rodents, have been instrumental in establishing the fundamental pharmacokinetic profile of vitamin B6 vitamers.

Absorption, Distribution, and Excretion Studies of Pyridoxamine-d3 in Animal Models

Research in animal models, particularly mice, using isotopically labeled pyridoxamine has revealed a rapid and efficient absorption process, primarily occurring in the intestine. Studies involving the oral administration of labeled pyridoxamine demonstrate that it undergoes significant transformation within the intestinal tissues before entering systemic circulation. Rather than being absorbed intact, physiological doses of pyridoxamine are swiftly converted to pyridoxal (B1214274). This transformed vitamer is then released into the portal blood. Consequently, when analyzing portal blood after administration of a small dose of labeled pyridoxamine, the predominant labeled forms detected are pyridoxal and its phosphorylated counterpart, pyridoxal phosphate (B84403), with very little labeled pyridoxamine present.

Table 1: Distribution of Labeled Vitamin B6 Forms in Portal Blood of Mice After Oral Administration of Labeled Pyridoxamine

Dose Administered Labeled Pyridoxamine Detected Labeled Pyridoxal Detected Labeled Pyridoxal Phosphate Detected
Physiological Dose Negligible Yes Yes
High Dose Significant Yes Yes

Metabolite Identification and Quantification of Pyridoxamine-d3 in Animal Tissues and Biofluids

Following the administration of Pyridoxamine-d3 Dihydrochloride (B599025), the deuterium (B1214612) label can be traced through various metabolic products in animal tissues and biofluids like blood and urine. The primary metabolic pathway involves the interconversion of the different forms of vitamin B6. Key metabolites identified in animal models include:

Pyridoxal-d3 (B8191556): Formed by the initial conversion of pyridoxamine-d3 in the intestinal mucosa.

Pyridoxal-d3 5'-phosphate: The biologically active coenzyme form, created by the phosphorylation of pyridoxal-d3 in tissues like the liver.

Pyridoxamine-d3 5'-phosphate: Another phosphorylated form, which can be interconverted with pyridoxal-d3 5'-phosphate.

4-Pyridoxic acid-d3: The final, inactive oxidation product that is excreted in the urine.

Metabolic Flux Analysis and In Vivo Pathway Tracing Using Pyridoxamine-d3

Pyridoxamine-d3 serves as a powerful tracer for metabolic flux analysis, a technique used to quantify the rates of metabolic reactions in a biological system. By introducing the deuterated compound, scientists can follow the flow of the deuterium atoms as they are incorporated into downstream metabolites. This allows for the mapping and quantification of biochemical pathways in vivo.

For example, tracing studies have definitively shown that the intestine and liver are the primary sites for the conversion of dietary pyridoxamine and pyridoxine (B80251) into the main circulating form of vitamin B6, pyridoxal. The use of deuterated tracers confirms that orally administered pyridoxamine is not the primary form that reaches peripheral tissues; instead, it serves as a precursor that is rapidly metabolized by enterocytes and hepatocytes. This type of pathway tracing is essential for building accurate compartmental models of vitamin B6 metabolism, which can simulate how the vitamin is processed and distributed under different physiological conditions.

Investigation of Tissue-Specific Metabolism and Biochemical Interactions of Pyridoxamine-d3

The use of Pyridoxamine-d3 in animal models has underscored the significant differences in vitamin B6 metabolism across various tissues.

Intestinal Mucosa: This is the initial site of extensive metabolism. Studies with perfused rat intestines show that pyridoxamine is rapidly taken up by mucosal cells and converted to pyridoxal before being passed into the bloodstream.

Liver: The liver acts as a central processing hub for vitamin B6. It efficiently takes up circulating vitamers and phosphorylates them to their active coenzyme forms. It is also a key site for the oxidation of pyridoxal to pyridoxic acid for excretion.

Brain: The brain demonstrates a unique metabolic profile for vitamin B6. In contrast to the liver, the uptake is slow, but the retention is long. The majority of the vitamin B6 found in the brain is in its phosphorylated forms (pyridoxal phosphate and pyridoxamine phosphate), indicating a high demand for its coenzyme functions and a mechanism for conserving it.

Muscle: Muscle tissue represents a significant storage depot for vitamin B6, primarily as pyridoxal phosphate bound to glycogen (B147801) phosphorylase. Studies using perfused rat hind limbs suggest that uptake occurs via passive diffusion followed by phosphorylation, which effectively traps the vitamin within the cells.

These tissue-specific differences in handling and metabolism reflect the diverse roles of vitamin B6, from neurotransmitter synthesis in the brain to amino acid metabolism in the liver and energy regulation in the muscle.

Table 2: Summary of Tissue-Specific Vitamin B6 Metabolism in Animal Models

Tissue Key Metabolic Function Uptake/Turnover Rate Predominant Labeled Forms Found
Intestine Absorption and initial conversion Rapid Pyridoxal, Pyridoxal Phosphate
Liver Central processing and phosphorylation Rapid Pyridoxal Phosphate, Pyridoxic Acid
Brain Coenzyme function and conservation Slow uptake, slow turnover Pyridoxal Phosphate, Pyridoxamine Phosphate
Muscle Storage and coenzyme function Moderate Pyridoxal Phosphate

Computational and Theoretical Approaches in Pyridoxamine D3 Dihydrochloride Research

Quantum Mechanical Studies and Density Functional Theory (DFT) for Reaction Mechanism Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are crucial for elucidating the intricate details of chemical reactions at the electronic level. While direct QM studies on the deuterated form, Pyridoxamine-d3 Dihydrochloride (B599025), are not extensively published, the large body of research on its non-deuterated analogue, pyridoxamine (B1203002), provides a solid theoretical framework. The principles and reaction mechanisms explored are directly applicable, as the primary kinetic isotope effect of the d3-label is typically addressed in the context of metabolic or enzymatic reaction rates rather than the fundamental electronic mechanism.

DFT calculations have been instrumental in predicting the mechanisms of reactions central to pyridoxamine's biological function. nih.govacs.org A key area of investigation is the formation of Schiff bases, which is the initial step in many vitamin B6-dependent enzymatic reactions. acs.org Theoretical studies using DFT functionals like B3LYP and M06-2X have detailed the reaction pathway between pyridoxamine analogues and carbonyl compounds. nih.govacs.org These studies have shown that the reaction proceeds in two main steps:

Formation of a carbinolamine intermediate. nih.govacs.org

Dehydration of the carbinolamine to form the final imine (Schiff base). nih.govacs.org

Computational models have consistently identified the dehydration step as the rate-determining stage of the process. nih.govacs.org Furthermore, these studies highlight a significant mechanistic difference between pyridoxamine (and its phosphate (B84403) form, PMP) and pyridoxal (B1214274) 5-phosphate (PLP). While PLP-mediated Schiff base formation often requires an external water molecule to facilitate proton transfers, the functional group arrangement in PMP allows for intramolecular proton transfers, which significantly lowers the energy barriers for the reaction. nih.govacs.org

DFT has also been applied to understand the antioxidant activity of pyridoxamine. nih.govresearchgate.net By calculating thermodynamic and kinetic parameters, researchers can predict the molecule's ability to scavenge reactive oxygen species (ROS). nih.gov These studies have explored various antioxidant mechanisms, including hydrogen atom transfer (HAT), radical-adduct formation (RAF), and single-electron transfer (SET). nih.gov Results indicate that at physiological pH, pyridoxamine is a highly effective scavenger of certain radicals, with the transfer of hydrogen atoms from the protonated pyridine (B92270) nitrogen, amino group, or phenolic group being the most favorable pathways. nih.govresearchgate.net

Table 1: Summary of DFT Studies on Pyridoxamine Reaction Mechanisms

Reaction Type Computational Method/Functional Key Predictions and Findings
Schiff Base Formation DFT (B3LYP, M06-2X) Predicts a two-step mechanism involving a carbinolamine intermediate; identifies carbinolamine dehydration as the rate-determining step. nih.govacs.org
Antioxidant Activity DFT (QM-ORSA Methodology) Elucidates mechanisms of ROS scavenging (HAT, RAF, SET); predicts high, diffusion-limited rate constants for trapping specific radicals. nih.gov
Charge Distribution DFT Reveals that the protonation state of the pyridine nitrogen significantly influences electron delocalization and the "electron-sink" effect. acs.org

Molecular Dynamics Simulations of Pyridoxamine-d3 Interactions with Enzymes and Proteins

Molecular dynamics (MD) simulations bridge the gap between static molecular structures and the dynamic reality of biological systems. These simulations model the movement of atoms and molecules over time, providing a detailed view of how Pyridoxamine-d3 interacts with its biological targets, such as enzymes and other proteins. MD simulations are particularly valuable for understanding the stability of binding, conformational changes induced upon binding, and the specific intermolecular forces that govern the interaction.

In the context of vitamin B6 metabolism, MD simulations can be used to study the interaction of pyridoxamine and its phosphorylated form with key enzymes. researchgate.net For example, simulations can model the docking and subsequent binding of pyridoxamine within the active site of pyridoxal kinase (PDXK), the enzyme responsible for its phosphorylation. nih.gov These simulations can reveal the crucial hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex, and how the protein's conformation might change to accommodate the ligand. researchgate.net

The stability of the protein-ligand complex over the simulation time is a key output, often measured by the Root Mean Square Deviation (RMSD). A stable RMSD suggests a stable binding mode. researchgate.net Another important analysis is the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's presence. researchgate.net By understanding these dynamic interactions, researchers can gain insights into enzyme specificity and catalytic mechanisms. Although specific MD studies focusing solely on the d3-isotopologue are less common, the general principles derived from simulations of pyridoxine (B80251) or pyridoxamine are directly transferable. researchgate.netresearchgate.net

Table 2: Application of Molecular Dynamics Simulations in Vitamin B6 Research

Interacting Protein/Enzyme Purpose of Simulation Key Parameters Analyzed
Pyridoxal Kinase (PDXK) To study the binding and phosphorylation of B6 vitamers. Binding affinity, conformational changes, active site dynamics. nih.gov
Aminotransferases To understand the stability of the coenzyme-enzyme complex. RMSD, RMSF, hydrogen bond analysis, interaction energy. drugbank.com
Pyridox(am)ine-5'-phosphate Oxidase (PNPO) To model the conversion of PMP to PLP. Substrate channeling, conformational stability. mdpi.com

Systems Biology and Network Modeling of Vitamin B6 Metabolism Incorporating Isotopic Data

Systems biology aims to understand the larger picture of how individual components of a biological system interact to produce complex behaviors. Network modeling of vitamin B6 metabolism involves creating a comprehensive map of all the interconnected enzymatic reactions that synthesize, interconvert, and break down the different B6 vitamers. nih.govoup.comresearchgate.net These models integrate data from genomics, transcriptomics, proteomics, and metabolomics to simulate metabolic fluxes and predict how the system responds to various perturbations. nih.govplos.org

The use of stable isotope-labeled compounds, such as Pyridoxamine-d3 Dihydrochloride, is a cornerstone of this approach. plos.org By introducing Pyridoxamine-d3 into a biological system (like cell cultures or in vivo models), researchers can trace the path of the deuterium-labeled molecules through the metabolic network. plos.orgplos.org This technique, known as metabolic flux analysis, provides quantitative data on the rates of specific biochemical reactions, which is not obtainable from concentration measurements alone.

For instance, after introducing Pyridoxamine-d3, mass spectrometry-based metabolomics can be used to detect and quantify its downstream metabolites, such as Pyridoxamine-d3-5'-phosphate (PMP-d3) and Pyridoxal-d3-5'-phosphate (PLP-d3). plos.orgmedchemexpress.comrug.nl The rate at which these labeled products appear provides direct insight into the in-vivo activities of key enzymes in the vitamin B6 salvage pathway, such as pyridoxal kinase (PDXK) and pyridox(am)ine-5'-phosphate oxidase (PNPO). mdpi.comnih.gov

This isotopic data is invaluable for validating and refining computational models of vitamin B6 metabolism. plos.org By comparing the model's predictions with experimental tracer data, scientists can improve the model's accuracy, identify regulatory bottlenecks, and gain a deeper understanding of how vitamin B6 homeostasis is maintained. nih.govnih.gov Such models can reveal complex relationships between vitamin B6 metabolism and other central metabolic pathways, such as amino acid metabolism and the one-carbon cycle. mdpi.complos.org

Table 3: Key Enzymes in the Vitamin B6 Salvage Pathway and the Role of Isotopic Tracing

Enzyme Reaction Catalyzed Role of Isotopic Data (from Pyridoxamine-d3)
Pyridoxal Kinase (PDXK) Pyridoxamine → Pyridoxamine-5'-phosphate (PMP) Quantifies the rate of phosphorylation by measuring the formation of PMP-d3. rug.nlnih.gov
Pyridox(am)ine-5'-phosphate Oxidase (PNPO) PMP → Pyridoxal-5'-phosphate (PLP) Determines the rate of oxidation by measuring the conversion of PMP-d3 to PLP-d3. mdpi.comrug.nl
PLP-Phosphatase PLP → Pyridoxal (PL) Helps model the overall turnover and catabolism of the active coenzyme pool by tracking the decay of the PLP-d3 signal. plos.orgrug.nl

Future Directions and Emerging Research Avenues for Pyridoxamine D3 Dihydrochloride

Integration with Advanced Multi-Omics Technologies (e.g., Deuterium (B1214612) Metabolomics, Proteomics)

The use of Pyridoxamine-d3 dihydrochloride (B599025) is poised to significantly enhance the depth and scope of multi-omics studies, particularly in the fields of deuterium metabolomics and proteomics.

Deuterium Metabolomics: Deuterium-based metabolic imaging and tracing are powerful techniques for mapping the flux of metabolites through various pathways. nih.govnih.gov Pyridoxamine-d3, by introducing a stable isotope label, can be tracked as it is metabolized and incorporated into various biomolecules. This allows researchers to follow the fate of the vitamin B6 backbone in vivo and in vitro, providing insights into its roles in amino acid, glucose, and lipid metabolism. isotope.com The incorporation of deuterium from Pyridoxamine-d3 into downstream metabolites can be monitored using mass spectrometry, offering a dynamic view of metabolic networks. This approach, often referred to as "heavy water" labeling, is a powerful tool for studying metabolic fluxes in real-time. nih.gov

Proteomics: The influence of pyridoxamine (B1203002) on the proteome is an area of growing interest. Studies have shown that treatment with pyridoxamine can alter the abundance of various proteins. For instance, in a rat model of diabetes, pyridoxamine treatment was found to regulate the abundance of proteins involved in synaptic plasticity in the hippocampus. In another study, pyridoxamine administration in mice led to changes in the levels of phosphoglycerate mutase 1 and cannabinoid receptor-interacting protein 1 in the hippocampus. The integration of Pyridoxamine-d3 in such studies would allow for a more direct correlation between the metabolism of the vitamer and the observed changes in the proteome. By using Pyridoxamine-d3 as a tracer, researchers can differentiate between the direct effects of the compound and secondary, systemic effects, thus providing a clearer picture of its mechanism of action at the protein level.

Development of Novel Isotopic Labeling Strategies for Pyridoxamine and Related Vitamers

The synthesis of isotopically labeled vitamers is crucial for their use as tracers and internal standards in quantitative studies. nih.gov While deuterated forms like Pyridoxamine-d3 are commercially available, there is a continuous need for the development of novel isotopic labeling strategies to expand the toolkit for metabolic research.

Current research has demonstrated the synthesis of 13C-labeled B6 vitamers, which can be used in conjunction with deuterated standards for more complex study designs, such as dual-isotope tracing experiments. The development of methods to introduce other stable isotopes, such as 15N into the pyridine (B92270) ring or 18O into the hydroxyl groups, would provide additional tools for dissecting metabolic pathways. These multi-isotope labeling strategies would enable researchers to track different parts of the molecule simultaneously, offering a more comprehensive understanding of its metabolic fate.

Furthermore, advances in biocatalytic systems are opening new avenues for the synthesis of complex labeled molecules. nih.gov For example, ω-transaminases have been used to synthesize pyridoxamine-5'-phosphate from pyridoxal-5'-phosphate, a method that could potentially be adapted for the production of isotopically labeled pyridoxamine derivatives. nih.gov

Advancements in Analytical Methodologies for Enhanced Sensitivity and Throughput in Tracer Studies

The accurate quantification of Pyridoxamine-d3 and its metabolites is paramount for its use in tracer studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. creative-proteomics.com

Recent advancements in LC-MS/MS technology are further enhancing the capabilities for analyzing deuterated compounds like Pyridoxamine-d3. These include:

Improved Chromatographic Separation: The development of new column chemistries, such as hydrophilic interaction liquid chromatography (HILIC) and advanced reversed-phase materials, allows for better separation of the different B6 vitamers and their metabolites from complex biological matrices. creative-proteomics.com

High-Throughput Analysis: The need to analyze large numbers of samples in metabolomics and clinical studies has driven the development of rapid and robust LC-MS/MS methods. Methods with run times as short as 2.5 minutes have been developed for the simultaneous measurement of multiple B vitamins, including pyridoxal-5'phosphate, using deuterated internal standards. plos.org

Enhanced Sensitivity: Innovations in mass spectrometer design, such as improved ion sources and detectors, are leading to lower limits of detection, enabling the quantification of very low concentrations of Pyridoxamine-d3 and its metabolites. This is particularly important for studies where the tracer is administered at low doses. nvkc.nl

Matrix Effect Mitigation: The use of stable isotope-labeled internal standards like Pyridoxamine-d3 is crucial for correcting for matrix effects, which can significantly impact the accuracy of quantification in complex samples like blood and tissue homogenates. nvkc.nlresearchgate.net

Analytical AdvancementBenefit for Pyridoxamine-d3 Tracer Studies
Improved Chromatography Better separation of B6 vitamers and metabolites.
High-Throughput Methods Faster analysis of large sample sets.
Enhanced MS Sensitivity Lower detection limits for trace-level quantification.
Isotope Dilution Accurate correction for matrix effects.

Exploration of Pyridoxamine-d3 in Uncharacterized Biochemical Pathways and Research Models (Excluding human clinical applications)

The use of Pyridoxamine-d3 as a tracer is not limited to well-established metabolic pathways. It is also a valuable tool for exploring uncharacterized biochemical roles of vitamin B6 and for investigating disease mechanisms in various non-human research models.

Uncharacterized Pathways: By tracing the metabolic fate of Pyridoxamine-d3, researchers can identify novel metabolites and previously unknown enzymatic reactions involving vitamin B6. This untargeted metabolomics approach can lead to the discovery of new biochemical pathways and a deeper understanding of the diverse functions of this essential vitamin. bac-lac.gc.canih.gov For instance, the accumulation of specific pyridoxamine-derived metabolites in a disease model could point to a previously unknown link between vitamin B6 metabolism and the pathophysiology of the disease.

Non-Human Research Models: Pyridoxamine and its deuterated forms are being used in a variety of animal models to study metabolic diseases.

Nonalcoholic Fatty Liver Disease (NAFLD): In a rat model of high-fat diet-induced NAFLD, pyridoxamine treatment was shown to improve metabolic and microcirculatory complications, suggesting a protective role for this vitamer in liver health. nih.gov

Obesity and Insulin (B600854) Resistance: Studies in high-fat diet-induced obese mice have demonstrated that pyridoxamine can improve metabolic function, prevent adipose tissue inflammation, and enhance insulin sensitivity. diabetesjournals.org

Hypophosphatasia (HPP): A zebrafish model of HPP, a rare genetic disorder, has been used to demonstrate the crucial role of vitamin B6 metabolism in the disease. In this model, the administration of d3-pyridoxal 5'-phosphate (d3-PLP) allowed researchers to confirm the impaired ability of the mutant zebrafish to hydrolyze the phosphorylated vitamer, leading to seizures that were responsive to pyridoxine (B80251) treatment. consensus.app This highlights the utility of deuterated vitamers in elucidating the molecular mechanisms of rare metabolic diseases.

Neurological Function: In mice, pyridoxine has been shown to improve hippocampal cognitive function, with effects linked to the cannabinoid receptor pathway. researchgate.net The use of Pyridoxamine-d3 in such studies could help to dissect the specific metabolic routes through which vitamin B6 influences neuronal activity.

Research ModelDisease/Area of StudyKey Findings with Pyridoxamine/Pyridoxine
RatNonalcoholic Fatty Liver DiseaseImproved metabolic and microcirculatory parameters. nih.gov
MouseObesity and Insulin ResistanceReduced adiposity and inflammation, improved insulin sensitivity. diabetesjournals.org
ZebrafishHypophosphatasiaRevealed impaired vitamin B6 metabolism and seizure susceptibility. consensus.app
MouseNeurological FunctionImproved hippocampal cognitive function. researchgate.net

The continued application of Pyridoxamine-d3 dihydrochloride in these and other research models promises to uncover novel aspects of vitamin B6 biology and its relevance to a wide range of physiological and pathological processes.

Q & A

Q. What are the validated methods for synthesizing Pyridoxamine-d3 Dihydrochloride, and how is isotopic purity ensured?

this compound is synthesized via deuterium incorporation at specific methyl or hydroxyl groups, typically through catalytic exchange reactions or custom deuteration pathways. Isotopic purity (≥98%) is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis, purification via reverse-phase HPLC ensures removal of non-deuterated impurities .

Q. How should this compound stock solutions be prepared to ensure stability in experimental settings?

Dissolve the compound in deuterated solvents (e.g., DMSO-d6) or aqueous buffers (pH 4–6) purged with inert gases (N₂/Ar) to prevent oxidation. Stock solutions stored at −80°C retain stability for ≥6 months. Avoid freeze-thaw cycles; aliquot solutions for single-use applications .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Use transitions specific to the deuterated fragments (e.g., m/z 245 → 142 for Pyridoxamine-d3) to distinguish from endogenous pyridoxamine. Validate assays with spike-recovery experiments in plasma/tissue homogenates .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic study to assess tissue-specific distribution of this compound?

Experimental Design:

  • Use a crossover design in animal models (e.g., rodents) with intravenous and oral dosing.
  • Collect plasma, kidneys, liver, and brain tissues at staggered timepoints.
  • Quantify deuterated vs. non-deuterated species via LC-MS/MS to track metabolic stability. Data Analysis: Apply compartmental modeling (e.g., NONMEM) to estimate clearance rates and tissue-partition coefficients. Reference the dosing protocols from diabetic nephropathy trials for baseline parameters .

Q. How should contradictory data on Pyridoxamine-d3’s reactive oxygen species (ROS) scavenging efficacy be resolved?

Scenario: Discrepancies in IC50 values between in vitro (e.g., 10 µM) and in vivo (e.g., 50 µM) studies. Resolution Strategy:

  • Replicate experiments under standardized oxygen tension (e.g., 5% O₂ for physiological relevance).
  • Use electron paramagnetic resonance (EPR) to directly measure ROS quenching in tissue homogenates.
  • Adjust for protein binding effects (e.g., equilibrium dialysis) to reconcile free vs. total concentrations .

Q. What isotopic effects might influence this compound’s mechanism in glycation inhibition studies?

Deuteration at the 4’-aminomethyl group reduces hydrogen-deuterium exchange rates, potentially altering binding kinetics to glycation precursors (e.g., methylglyoxal). Use stopped-flow spectroscopy to compare rate constants (k) between deuterated and non-deuterated forms. Computational modeling (e.g., molecular dynamics) can predict isotopic impacts on transition-state stabilization .

Q. How can researchers optimize this compound for use in advanced glycation end-product (AGE) imaging?

Conjugate the compound with near-infrared (NIR) fluorophores (e.g., Cy7.5) via its primary amine group. Validate targeting specificity in AGE-rich tissues (e.g., diabetic kidneys) using fluorescence molecular tomography (FMT). Compare signal-to-noise ratios against non-deuterated controls to assess deuterium’s impact on background reduction .

Methodological Best Practices

  • Controlled Experiments : Always include non-deuterated Pyridoxamine as an internal control to isolate isotopic effects .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic tracer studies in animals/humans, referencing frameworks like NIH’s human subject research protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.